N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
This compound is a hybrid structure featuring three key pharmacophoric motifs:
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, known for enhancing metabolic stability and modulating lipophilicity.
- A 5-oxopyrrolidin-3-yl group, which contributes to conformational rigidity and hydrogen-bonding interactions.
- A 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, a privileged structure in kinase inhibitors and neuroactive agents due to its planar aromatic system and substituent-driven selectivity .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-15-19-13-22(32-3)21(31-2)10-16(19)6-7-27(15)25(30)26-17-11-24(29)28(14-17)18-4-5-20-23(12-18)34-9-8-33-20/h4-5,10,12-13,15,17H,6-9,11,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDFMYDPKSQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyrrolidinone-linked carboxamide in the target compound with a phenylcarboxamide (6f) improves receptor binding but reduces solubility .
- The ethyl carboxylate derivative (6d) exhibits higher lipophilicity, suggesting trade-offs between bioavailability and target engagement.
Electrochemical and Conformational Comparisons
Fulleropyrrolidine derivatives with flexible substituents (e.g., N-methylfulleropyrrolidine) demonstrate that substituent flexibility inversely correlates with electron-accepting capacity . The target compound’s rigid pyrrolidinone linker may enhance redox stability compared to analogous N-methyl derivatives.
Methodological Considerations in Similarity Assessment
- Tanimoto vs. Dice Similarity : Computational analyses using Morgan fingerprints reveal a Tanimoto index of 0.82 between the target compound and 6f, indicating high structural overlap. However, Dice similarity (0.89) overestimates functional equivalence due to weighting fragment matches differently .
- Activity Cliffs: Despite ~80% structural similarity to 6d, the target compound’s pyrrolidinone group introduces steric constraints that may create an “activity cliff” (i.e., minor structural changes leading to significant potency differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
